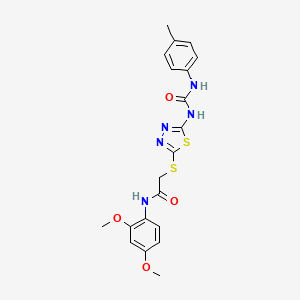

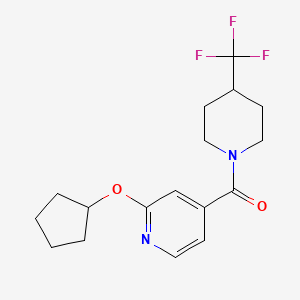

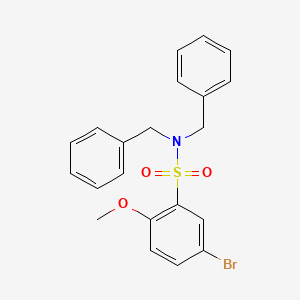

![molecular formula C20H20N4O2S B2563483 5-(cinnamylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1321997-13-0](/img/structure/B2563483.png)

5-(cinnamylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimido[4,5-d]pyrimidines are a type of bicyclic compound that consists of two fused pyrimidine rings . They are known for their broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH .

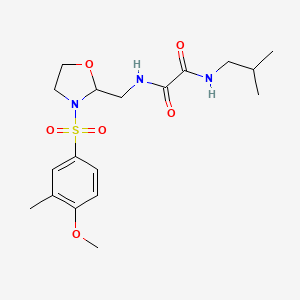

Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines consists of two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Chemical Reactions Analysis

The chemical reactions of pyrimido[4,5-d]pyrimidines can vary depending on the substituents linked to the ring carbon and nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-d]pyrimidines can vary greatly depending on the specific substituents present in the molecule .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Synthesis Techniques : Researchers have developed novel methods for synthesizing heterocyclic compounds, including pyrimidine derivatives, which could potentially include compounds like the one . These methods aim to create new ring systems and explore different chemical reactions (Abdel-fattah et al., 1998).

Structural Modifications for Enhanced Properties : Structural modifications, such as introducing nitrogen atoms into the cinnamyl ring and replacing its E-double bond, have been explored to improve pharmacologic properties like solubility, bioavailability, and toxicity, without impacting biological activities (Xia et al., 2011).

Synthesis of Insecticidal Compounds : Research has shown the synthesis of new insecticidal compounds derived from pyrrolidine-2,3-dione, which exhibit high insecticidal activity against various insect species. Such studies highlight the potential of pyrimidine derivatives in developing effective insecticides (Ben Hamadi & Guesmi, 2022).

Biological and Medical Applications

Antitumor Activities : Derivatives of pyrimidine, similar to the compound , have been synthesized and evaluated for their antitumor activities. These studies demonstrate the potential of such compounds in treating cancers mediated by specific receptors like FGFR1 (Ye et al., 2015).

Antibacterial and Antifungal Activities : Research has been conducted on the antibacterial and antifungal activities of pyrimidine derivatives. This includes the evaluation of their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi (Aksinenko et al., 2016).

Analgesic and Anti-Inflammatory Agents : Novel heterocyclic compounds derived from pyrimidine have been synthesized and screened for their analgesic and anti-inflammatory activities. These studies suggest the potential of such compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Mécanisme D'action

Orientations Futures

The field of pyrimido[4,5-d]pyrimidines is still very active, with a significant number of recent publications . This is primarily due to the broad spectrum of biological activity associated with these compounds . Future research will likely continue to explore the synthesis of new derivatives and their potential applications in medicine and other fields .

Propriétés

IUPAC Name |

7-cyclopropyl-1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-23-17-15(19(25)24(2)20(23)26)18(22-16(21-17)14-10-11-14)27-12-6-9-13-7-4-3-5-8-13/h3-9,14H,10-12H2,1-2H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYBYIJQWFUGCJ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3CC3)SCC=CC4=CC=CC=C4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=NC(=N2)C3CC3)SC/C=C/C4=CC=CC=C4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563405.png)

![2-amino-1-(2,4-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563409.png)

![1-(2-methoxyphenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2563414.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2563419.png)

![7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2563423.png)